4-Amino-1-(4-fluorophenyl)-1h-indazole 4-Amino-1-(4-fluorophenyl)-1h-indazole
Brand Name: Vulcanchem
CAS No.: 913002-87-6
VCID: VC14284887
InChI: InChI=1S/C13H10FN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h1-8H,15H2
SMILES:
Molecular Formula: C13H10FN3
Molecular Weight: 227.24 g/mol

4-Amino-1-(4-fluorophenyl)-1h-indazole

CAS No.: 913002-87-6

VCID: VC14284887

Molecular Formula: C13H10FN3

Molecular Weight: 227.24 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(4-fluorophenyl)-1h-indazole - 913002-87-6

Description

4-Amino-1-(4-fluorophenyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its structural features, which include an amino group and a fluorophenyl moiety attached to the indazole ring. These structural elements are crucial for its potential applications in drug development.

Biological Activities

Indazole derivatives, including 4-Amino-1-(4-fluorophenyl)-1H-indazole, have been explored for various biological activities due to their versatility in medicinal chemistry. These activities include:

  • Antitumor Activity: Indazole-based compounds have shown potential as inhibitors of specific kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFRs) .

  • Enzyme Inhibition: The indazole scaffold has been utilized in the design of inhibitors for enzymes like FGFR and IDO1, which are targets in cancer therapy .

  • Neurological Applications: Although not specifically reported for 4-Amino-1-(4-fluorophenyl)-1H-indazole, related indazole derivatives have been studied for their neurological effects, such as modulation of GABA-A receptors .

CAS No. 913002-87-6
Product Name 4-Amino-1-(4-fluorophenyl)-1h-indazole
Molecular Formula C13H10FN3
Molecular Weight 227.24 g/mol
IUPAC Name 1-(4-fluorophenyl)indazol-4-amine
Standard InChI InChI=1S/C13H10FN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h1-8H,15H2
Standard InChIKey NVGHFZDQPBOQFZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=NN(C2=C1)C3=CC=C(C=C3)F)N
PubChem Compound 24938058
Last Modified Nov 22 2023

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